molecular formula C25H42O6Si B14202792 2-Oxo-2-phenylethyl 11-(triethoxysilyl)undecanoate CAS No. 923294-13-7

2-Oxo-2-phenylethyl 11-(triethoxysilyl)undecanoate

Cat. No.: B14202792
CAS No.: 923294-13-7
M. Wt: 466.7 g/mol
InChI Key: LAKLTHQUYZEVCW-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl 11-(triethoxysilyl)undecanoate is a compound that combines organic and inorganic chemistry, featuring both a phenyl group and a triethoxysilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 11-(triethoxysilyl)undecanoate typically involves multiple steps. One common method includes the hydrosilylation of ethyl 10-undecenoate followed by a condensation reaction with poly(methyl silsesquioxane) nanoparticles . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the hydrosilylation process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl 11-(triethoxysilyl)undecanoate can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized under specific conditions.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The triethoxysilyl group can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols can react with the triethoxysilyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group can lead to benzoic acid derivatives, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

2-Oxo-2-phenylethyl 11-(triethoxysilyl)undecanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 11-(triethoxysilyl)undecanoate involves its interaction with various molecular targets. The triethoxysilyl group can form strong bonds with silica surfaces, making it useful in surface modification applications. The phenyl group can interact with biological molecules, potentially influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 11-(triethoxysilyl)undecanoate: Similar in structure but lacks the phenyl group.

    2-Oxo-2-phenylethyl acetate: Similar in structure but lacks the triethoxysilyl group.

Uniqueness

2-Oxo-2-phenylethyl 11-(triethoxysilyl)undecanoate is unique due to its combination of organic and inorganic functional groups, which allows it to participate in a wide range of chemical reactions and applications. This dual functionality makes it a versatile compound in both research and industrial settings .

Properties

CAS No.

923294-13-7

Molecular Formula

C25H42O6Si

Molecular Weight

466.7 g/mol

IUPAC Name

phenacyl 11-triethoxysilylundecanoate

InChI

InChI=1S/C25H42O6Si/c1-4-29-32(30-5-2,31-6-3)21-17-12-10-8-7-9-11-16-20-25(27)28-22-24(26)23-18-14-13-15-19-23/h13-15,18-19H,4-12,16-17,20-22H2,1-3H3

InChI Key

LAKLTHQUYZEVCW-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCCCCCCCCC(=O)OCC(=O)C1=CC=CC=C1)(OCC)OCC

Origin of Product

United States

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